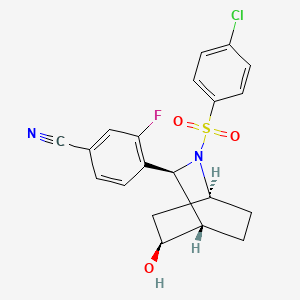
Psen1-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Psen1-IN-2 is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in the study of presenilin-1, a protein associated with early-onset Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Psen1-IN-2 typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Psen1-IN-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Psen1-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in the study of presenilin-1 and its role in cellular processes and diseases.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Psen1-IN-2 involves its interaction with presenilin-1, a protein that plays a crucial role in the cleavage of amyloid precursor protein (APP) and the production of amyloid-beta peptides. These peptides are associated with the formation of amyloid plaques in the brains of Alzheimer’s disease patients. This compound is believed to modulate the activity of presenilin-1, thereby influencing the production of amyloid-beta peptides and potentially reducing the formation of amyloid plaques.
Comparison with Similar Compounds
Psen1-IN-2 can be compared with other similar compounds, such as:
Psen1-IN-1: Another inhibitor of presenilin-1, but with different chemical properties and potency.
Psen2-IN-1: An inhibitor of presenilin-2, a protein closely related to presenilin-1 but with distinct biological functions.
APP-IN-1: An inhibitor of amyloid precursor protein, targeting a different step in the amyloid-beta production pathway.
Properties
Molecular Formula |
C20H18ClFN2O3S |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
4-[(1S,3S,4S,5S)-2-(4-chlorophenyl)sulfonyl-5-hydroxy-2-azabicyclo[2.2.2]octan-3-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C20H18ClFN2O3S/c21-13-2-5-15(6-3-13)28(26,27)24-14-4-8-17(19(25)10-14)20(24)16-7-1-12(11-23)9-18(16)22/h1-3,5-7,9,14,17,19-20,25H,4,8,10H2/t14-,17+,19-,20+/m0/s1 |
InChI Key |
CQWSGPAOTAQPCU-LDRHYZDKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N([C@@H]2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1CC2C(CC1N(C2C3=C(C=C(C=C3)C#N)F)S(=O)(=O)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















